(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13774413
InChI: InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2/t16-,17+/m0/s1
SMILES: C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol

(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

CAS No.:

Cat. No.: VC13774413

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole -

Specification

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
IUPAC Name (3aS,8bR)-2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2/t16-,17+/m0/s1
Standard InChI Key MJMCYBCLMPPPCY-DLBZAZTESA-N
Isomeric SMILES C1CC1C2=NC(=CC=C2)C3=N[C@H]4[C@@H](O3)CC5=CC=CC=C45
SMILES C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45
Canonical SMILES C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45

Introduction

The compound (3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a heterocyclic organic molecule belonging to the indeno-oxazole family. This class of compounds is of particular interest due to its potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural features of this compound, such as its indeno[1,2-d]oxazole core and cyclopropyl-substituted pyridine moiety, contribute to its chemical reactivity and biological activity.

Molecular Formula and Weight

  • Molecular Formula: C17H14N2O

  • Molecular Weight: 262.31 g/mol

Stereochemistry

The compound exhibits stereochemical specificity with the configuration (3aR,8aS). These stereocenters are critical for its interaction with biological targets.

Synthetic Pathway

The synthesis of compounds like (3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves:

  • Cyclization reactions to form the oxazole ring.

  • Functionalization of the indene scaffold.

  • Introduction of the cyclopropylpyridine group via cross-coupling or nucleophilic substitution.

Spectroscopic Analysis

Characterization techniques include:

  • NMR Spectroscopy: Distinct chemical shifts for protons and carbons in the oxazole and pyridine rings.

  • Mass Spectrometry (MS): Molecular ion peak at m/z=262m/z = 262, confirming molecular weight .

  • Infrared (IR) Spectroscopy: Peaks corresponding to C=N stretching in the oxazole ring and aromatic C-H vibrations.

Antimicrobial Potential

Indeno[1,2-d]oxazole derivatives have shown promising activity against Gram-positive bacteria and fungi due to their ability to disrupt microbial cell walls or inhibit key enzymes .

Cytotoxicity

Preliminary studies on related compounds indicate selective cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways .

Drug Development

The compound's structural framework makes it a candidate for drug development targeting infectious diseases, inflammation, or cancer.

Optimization Strategies

Future research could focus on:

  • Modifying substituents on the pyridine ring to enhance binding affinity.

  • Exploring analogs with different stereochemical configurations for improved efficacy.

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